molecular formula C16H13BrN2O2 B11690915 4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one

4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one

Cat. No.: B11690915
M. Wt: 345.19 g/mol
InChI Key: ZYQFWYWHNJCNLX-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one is an indole-derived heterocyclic compound with a 1,3-dihydro-indol-2-one core. Its structure features a bromine atom at position 4, a 4-methoxyphenylimino group (C=N–C₆H₄–OCH₃) at position 3, and a methyl substituent at position 5 (Figure 1).

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

4-bromo-3-(4-methoxyphenyl)imino-5-methyl-1H-indol-2-one

InChI

InChI=1S/C16H13BrN2O2/c1-9-3-8-12-13(14(9)17)15(16(20)19-12)18-10-4-6-11(21-2)7-5-10/h3-8H,1-2H3,(H,18,19,20)

InChI Key

ZYQFWYWHNJCNLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Bromination: The indole core is then brominated at the 4th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

    Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a methoxy-substituted phenylamine reacts with the brominated indole core.

    Formation of the Imino Group: The final step involves the formation of the imino group through a condensation reaction between the methoxy-substituted phenylamine and the indole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Condensation Reactions: The imino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in chloroform.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or other reduced derivatives.

Scientific Research Applications

4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Halogenation at Position 4 or 5

  • 3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-one (Figure 6d, ): Chlorine at position 4 (instead of bromine) reduces steric hindrance but maintains electron-withdrawing properties. This compound exhibited notable anticonvulsant activity, suggesting halogen type influences bioactivity .

Substituents on the Phenylimino Group

  • 3-(4-Methoxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one (MVP-IND-90018, ): A nitro group at position 5 (electron-withdrawing) contrasts with the methyl group in the target compound. Nitro groups may enhance reactivity but reduce bioavailability due to polarity .
  • (Z)-4-Bromo-3-benzylidene-1-methyl-1,3-dihydro-indol-2-one (4d, ): Replaces the phenylimino group with a benzylidene (CH=) moiety. The absence of the imino nitrogen may reduce hydrogen-bonding capacity, impacting target interactions .

Structural and Functional Comparison Table

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference ID
4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one Br (4), 4-OCH₃-C₆H₄-N= (3), CH₃ (5) C₁₆H₁₄BrN₂O₂ Potential anticonvulsant/bioactivity N/A*
3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-one Cl (4), C₆H₅-N= (3), CH₃ (5) C₁₅H₁₂ClN₂O Anticonvulsant activity
5-Fluoro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one F (5), 4-OCH₃-C₆H₄-N= (3) C₁₅H₁₁FN₂O₂ Enhanced metabolic stability
3-(4-Methoxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one NO₂ (5), 4-OCH₃-C₆H₄-N= (3) C₁₅H₁₁N₃O₄ High reactivity, polar
(Z)-4-Bromo-3-benzylidene-1-methyl-1,3-dihydro-indol-2-one Br (4), CH=Ph (3), CH₃ (1) C₁₆H₁₃BrN₂O 61.3% synthesis yield

Note: Direct references to the target compound’s synthesis or bioactivity are absent in the provided evidence.

Biological Activity

4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one is a synthetic indole derivative with significant biological activity. This compound has garnered attention in various fields of medicinal chemistry, particularly for its potential anticancer and antiviral properties. Understanding its biological activity can provide insights into its therapeutic applications.

  • Molecular Formula : C16H13BrN2O2
  • Molecular Weight : 345.198 g/mol
  • CAS Number : 303760-41-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the bromo and methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.

Anticancer Activity

Several studies have evaluated the anticancer properties of 4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one against different cancer cell lines:

Cell Line IC50 (μM) Reference
A549 (Lung)0.05
MCF7 (Breast)0.06
HCT116 (Colon)0.04

These findings indicate that the compound exhibits potent antiproliferative effects, comparable to established chemotherapeutic agents like doxorubicin.

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes:

  • Mechanism : Inhibition of viral polymerases.
  • EC50 Values : Notably effective against certain strains of viruses, with specific data pending further validation.

Case Studies

  • Study on A549 Cells : In vitro studies demonstrated that treatment with 4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one led to significant apoptosis in A549 lung cancer cells, evidenced by increased caspase activity and PARP cleavage.
  • MCF7 Cell Line Analysis : The compound was shown to induce cell cycle arrest at the G2/M phase in MCF7 cells, suggesting a mechanism that inhibits cell division and promotes apoptosis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indole derivatives to highlight its efficacy:

Compound IC50 (μM) Activity Type
4-Bromo-3-(4-methoxy-phenylimino)0.05Anticancer
5-Fluoro-Indole Derivative0.10Anticancer
Imidazole Derivative0.15Antiviral

This table illustrates that 4-Bromo-3-(4-methoxy-phenylimino)-5-methyl-1,3-dihydro-indol-2-one demonstrates superior activity compared to some related compounds.

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